molecular formula C12H14BrFN2O3 B8127677 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine

Cat. No.: B8127677
M. Wt: 333.15 g/mol
InChI Key: NHZFUKLKFYSPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a phenoxymethyl group The phenoxymethyl group is further substituted with bromine, fluorine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine typically involves multiple steps:

    Formation of the Phenoxymethyl Intermediate: The initial step involves the synthesis of the phenoxymethyl intermediate. This can be achieved by reacting 2-bromo-6-fluoro-4-nitrophenol with a suitable alkylating agent under basic conditions.

    Substitution Reaction: The phenoxymethyl intermediate is then subjected to a substitution reaction with piperidine. This reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like DMF.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of 3-(2-Bromo-6-fluoro-4-amino-phenoxymethyl)-piperidine.

    Oxidation: Formation of oxidized derivatives, potentially including piperidine N-oxide.

Scientific Research Applications

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group suggests potential involvement in redox reactions, while the piperidine ring may facilitate binding to biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-azetidine
  • 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-morpholine
  • 3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-pyrrolidine

Uniqueness

3-(2-Bromo-6-fluoro-4-nitro-phenoxymethyl)-piperidine is unique due to the combination of its substituents and the piperidine ring. The presence of bromine, fluorine, and nitro groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The piperidine ring enhances its potential for interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.

Properties

IUPAC Name

3-[(2-bromo-6-fluoro-4-nitrophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrFN2O3/c13-10-4-9(16(17)18)5-11(14)12(10)19-7-8-2-1-3-15-6-8/h4-5,8,15H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZFUKLKFYSPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=C2Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.